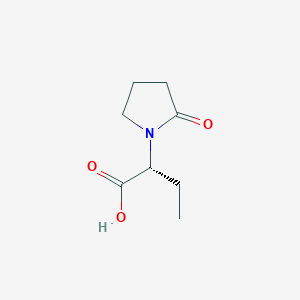

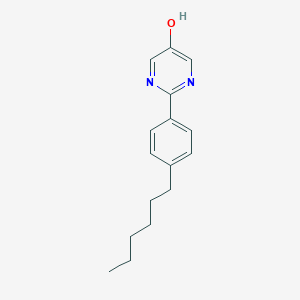

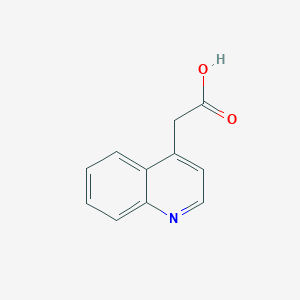

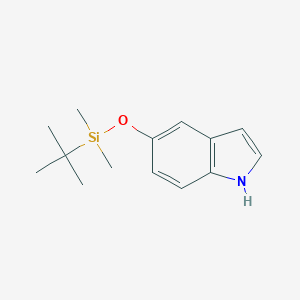

![molecular formula C19H32N2O4 B034268 N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide CAS No. 103641-24-3](/img/structure/B34268.png)

N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide, also known as BAPTA-AM, is a cell-permeable calcium chelator that is widely used in scientific research. BAPTA-AM is a synthetic compound that is derived from benzamide and is used to study the role of calcium ions in various biological processes.

Wirkmechanismus

N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide works by binding to calcium ions and preventing them from interacting with other proteins and enzymes. N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide is cell-permeable, which allows it to enter cells and chelate intracellular calcium ions. N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide has a high affinity for calcium ions, which allows it to effectively chelate calcium and prevent it from interacting with other proteins and enzymes.

Biochemical and Physiological Effects:

N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide has been shown to have a variety of biochemical and physiological effects. N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide can inhibit calcium-dependent enzymes, such as calmodulin-dependent protein kinase II (CaMKII), and can also inhibit calcium-dependent ion channels. N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide has been shown to inhibit cell death in various cell types, including neurons and cardiomyocytes. N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide can also affect synaptic plasticity and long-term potentiation (LTP) in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide has several advantages for lab experiments. N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide is cell-permeable, which allows it to enter cells and chelate intracellular calcium ions. N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide has a high affinity for calcium ions, which allows it to effectively chelate calcium and prevent it from interacting with other proteins and enzymes. N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide is also stable and can be stored for long periods of time.

However, there are also limitations to using N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide in lab experiments. N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide can be toxic to cells at high concentrations, and it can also affect other cellular processes that are not directly related to calcium signaling. N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide can also be difficult to work with due to its hydrophobic nature and low solubility in water.

Zukünftige Richtungen

There are several future directions for research involving N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide. One area of research is the role of calcium signaling in cancer cells. N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide has been shown to inhibit cell death in various cell types, and it may be possible to use N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide to inhibit the growth of cancer cells. Another area of research is the role of calcium signaling in aging and neurodegenerative diseases. N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide has been shown to affect synaptic plasticity and LTP in the brain, and it may be possible to use N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide to study the mechanisms underlying these processes. Overall, N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide is a valuable tool for studying the role of calcium signaling in various biological processes, and there is still much to be learned about its potential applications in scientific research.

Synthesemethoden

N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide can be synthesized by reacting 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) with 2-(3-methylbutoxy)benzoyl chloride. The resulting compound is then treated with bis(2-hydroxyethyl)amine to obtain N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide. The synthesis of N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide is a multistep process that requires careful attention to detail to obtain a pure and stable compound.

Wissenschaftliche Forschungsanwendungen

N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide is widely used in scientific research to study the role of calcium ions in various biological processes. Calcium ions are important signaling molecules that regulate numerous cellular processes, including gene expression, muscle contraction, and cell death. N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide is used to chelate calcium ions and study the effects on these processes. N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide is also used to study the role of calcium in neuronal signaling and synaptic plasticity.

Eigenschaften

CAS-Nummer |

103641-24-3 |

|---|---|

Produktname |

N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide |

Molekularformel |

C19H32N2O4 |

Molekulargewicht |

352.5 g/mol |

IUPAC-Name |

N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide |

InChI |

InChI=1S/C19H32N2O4/c1-16(2)8-15-25-18-7-4-3-6-17(18)19(24)20-9-5-10-21(11-13-22)12-14-23/h3-4,6-7,16,22-23H,5,8-15H2,1-2H3,(H,20,24) |

InChI-Schlüssel |

NXEBKFXFZRUQTD-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC1=CC=CC=C1C(=O)NCCCN(CCO)CCO |

Kanonische SMILES |

CC(C)CCOC1=CC=CC=C1C(=O)NCCCN(CCO)CCO |

Synonyme |

N-[3-[Bis(2-hydroxyethyl)amino]propyl]-2-isopentyloxybenzamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

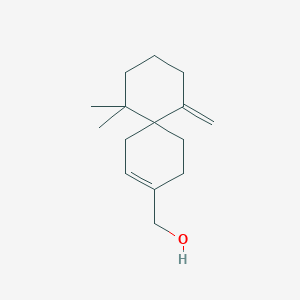

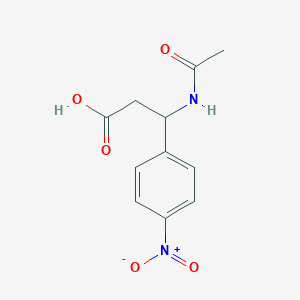

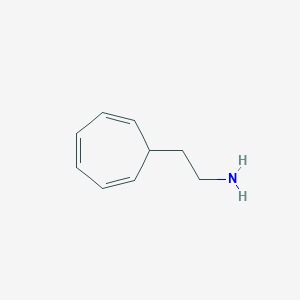

![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)